Ethyl Salicylate (CAS 118-61-6) is a lipophilic ester of salicylic acid utilized primarily as a chemical intermediate, formulation fixative, and controlled-release topical agent. Compared to the more ubiquitous methyl salicylate, the ethyl variant possesses an extended aliphatic chain that fundamentally alters its physicochemical baseline, resulting in a higher boiling point (234 °C), lower vapor pressure, and increased lipophilicity [REFS-1, REFS-2]. These properties make it a critical procurement target for applications requiring enhanced thermal retention during processing, reduced acute dermal irritation, and sustained thermodynamic activity in lipid-rich matrices[1].
Generic substitution with methyl salicylate or unmodified salicylic acid frequently fails due to divergent volatility and reaction kinetics [REFS-1, REFS-2]. Methyl salicylate exhibits a lower boiling point (222 °C) and higher vapor pressure, leading to premature evaporative loss during high-temperature compounding and rapid, acute dermal penetration that can cause severe erythema or chemical irritation at high concentrations[1]. Conversely, unesterified salicylic acid lacks the necessary lipophilicity to effectively partition into the stratum corneum or lipid-based vehicles. Procuring ethyl salicylate is therefore necessary when a formulation demands a slower hydrolysis rate, lower volatility, and a milder sensory profile without sacrificing the core bioactivity of the salicylate moiety [2].
Ethyl salicylate demonstrates greater thermal retention during processing compared to methyl salicylate, driven by its extended aliphatic structure [1]. This thermal stability prevents excessive evaporative loss during distillation and open-air compounding, allowing it to act as a structural fixative in volatile mixtures.
| Evidence Dimension | Boiling Point and Vapor Pressure |
| Target Compound Data | Boiling point of 234 °C; vapor pressure ~0.05 mmHg at 25 °C |
| Comparator Or Baseline | Methyl Salicylate (Boiling point 222 °C; higher relative vapor pressure) |
| Quantified Difference | +12 °C higher boiling point and lower evaporation rate |
| Conditions | Standard atmospheric pressure (101.3 kPa) and 25 °C |
The lower volatility ensures minimal material loss during high-temperature manufacturing and extends the functional lifespan of the compound in open-air formulations.
The alkaline hydrolysis of salicylate esters is a critical parameter for formulation shelf-life. Kinetic studies indicate that ethyl salicylate hydrolyzes significantly slower than methyl salicylate due to differences in intramolecular hydrogen bonding and steric hindrance[1].
| Evidence Dimension | Forward rate constant for alkaline hydrolysis (intramolecular H-bonding step) |
| Target Compound Data | 4.7 × 10^5 sec⁻¹ |
| Comparator Or Baseline | Methyl Salicylate (1.2 × 10^6 sec⁻¹) |
| Quantified Difference | ~2.5-fold slower kinetic rate constant for ethyl salicylate |
| Conditions | Aqueous alkaline medium at 30 °C |
Slower hydrolysis improves the shelf-life and stability of the ester in basic formulations, preventing premature degradation into salicylic acid.
The addition of a single carbon to the ester chain shifts the thermodynamic gradient of ethyl salicylate, increasing its octanol-water partition coefficient compared to methyl salicylate [1]. This increased lipophilicity slows acute transdermal flux, mitigating the severe erythema and irritation spikes commonly associated with methyl salicylate overexposure.
| Evidence Dimension | Octanol-water partition coefficient (LogP) and acute irritation profile |
| Target Compound Data | Higher lipophilicity (LogP ~3.0) with a mild sensory and irritation profile |
| Comparator Or Baseline | Methyl Salicylate (LogP ~2.60, classified as a severe irritant at high concentrations) |
| Quantified Difference | Shifted thermodynamic gradient favoring lipid matrices and reduced acute concentration spikes |
| Conditions | In vitro skin permeation models and toxicokinetic assessments |
The increased lipophilicity makes ethyl salicylate a necessary choice for sustained-release transdermal patches where acute chemical burns must be avoided.
Due to its higher LogP and milder irritation profile compared to methyl salicylate, ethyl salicylate is a highly suitable active pharmaceutical ingredient (API) precursor for sustained-release transdermal patches and sensitive-skin rubefacients [1]. It prevents the acute erythema associated with rapid methyl ester absorption.
The +12 °C higher boiling point and lower vapor pressure of ethyl salicylate make it an effective fixative in fragrance manufacturing [2]. It withstands higher thermal loads during compounding without flashing off, ensuring batch-to-batch reproducibility in the final scent profile.
In cosmetic or dermatological matrices with elevated pH, the ~2.5-fold slower hydrolysis rate of ethyl salicylate prevents premature degradation into salicylic acid [3]. This ensures long-term shelf stability and controlled release of the active moiety over the product's lifespan.
Irritant